molecular formula C6H10N2O5 B12767669 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- CAS No. 120902-34-3

2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-

Cat. No.: B12767669
CAS No.: 120902-34-3
M. Wt: 190.15 g/mol
InChI Key: DSBZQNMJXKJWTO-GSVOUGTGSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of 2-amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-, follows IUPAC guidelines for substituted amino acids. The parent structure is butanoic acid, a four-carbon carboxylic acid. The amino group occupies the second carbon (C2), while the fourth carbon (C4) bears a carboxycarbonylamino substituent. The stereodescriptor “(2R)” specifies the absolute configuration at C2, critical for distinguishing enantiomers in chiral environments.

IUPAC Name:
(2R)-2-amino-4-[(carboxycarbonyl)amino]butanoic acid

Molecular Formula:
C₆H₉N₃O₅

Structural Features:

  • A butanoic acid backbone (CH₂CH₂CH₂COOH)
  • Amino group (-NH₂) at C2
  • Carboxycarbonylamino group (-NH-C(O)-COOH) at C4

This nomenclature aligns with conventions observed in related compounds, such as glufosinate [(2RS)-2-amino-4-(hydroxy(methyl)phosphinoyl)butanoic acid], where substituent positioning and stereochemistry are similarly emphasized. The carboxycarbonyl group introduces a second carboxylic acid moiety, distinguishing it from simpler amino acids like glutamine.

Historical Context in Amino Acid Research

The discovery of non-proteinogenic amino acids in the mid-20th century revolutionized biochemistry, revealing metabolic intermediates and regulatory molecules beyond the canonical 20 amino acids. While 2-amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-, has not been widely reported in natural systems, its synthetic origins trace to advancements in peptide modification during the 1980s–1990s. Researchers sought analogues resistant to enzymatic degradation, leading to side-chain functionalization strategies.

Early work on γ-aminobutyric acid (GABA) and its derivatives demonstrated the biological relevance of modified amino acids in neurotransmission. Similarly, the carboxycarbonyl group in 2-amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-, may confer unique hydrogen-bonding or metal-chelating properties, though empirical studies remain sparse. Its structural complexity reflects broader trends in designing amino acid mimics for probing enzyme active sites or enhancing peptide stability.

Relationship to Glutamine Structural Analogues

Glutamine [(2S)-2-amino-4-carbamoylbutanoic acid] serves as a key reference for understanding 2-amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. Both share a four-carbon backbone with C4 substituents:

Feature Glutamine 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-
Backbone Butanoic acid Butanoic acid
C2 Substituent Amino group (-NH₂) Amino group (-NH₂)
C4 Substituent Carbamoyl (-CONH₂) Carboxycarbonylamino (-NH-C(O)-COOH)
Stereochemistry (2S) (2R)

The carboxycarbonylamino group introduces additional acidity (pKa ~2–3 for the free carboxylic acid) compared to glutamine’s neutral carbamoyl group. This modification likely alters solubility, hydrogen-bonding capacity, and interactions with biological targets. The (2R) configuration contrasts with the (2S) configuration of proteinogenic amino acids, potentially affecting recognition by aminotransferases or ribosomal machinery.

In peptide synthesis, such analogues test the flexibility of translation machinery or enzymatic processing. For instance, glutamine’s role in nitrogen metabolism relies on its carbamoyl group; substituting this with a carboxycarbonyl moiety could perturb ammonia assimilation or nucleotide biosynthesis pathways. Structural studies of analogous compounds, like 2-amino-4,4,4-trifluorobutanoic acid, suggest that steric and electronic effects from C4 substituents significantly influence conformational stability.

Properties

CAS No.

120902-34-3

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

(2R)-2-amino-4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1

InChI Key

DSBZQNMJXKJWTO-GSVOUGTGSA-N

Isomeric SMILES

C(CNC(=O)C(=O)O)[C@H](C(=O)O)N

Canonical SMILES

C(CNC(=O)C(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

The preparation of this compound typically involves multi-step organic synthesis starting from simpler amino acid precursors or protected intermediates. Key synthetic strategies include:

  • Amidation of 2-Amino-4-aminobutanoic acid (L-2,4-diaminobutanoic acid):
    The carboxycarbonyl group is introduced by reacting the amino group at the 4-position with oxaloacetic acid or its derivatives under controlled conditions to form the amide linkage. This step requires careful pH control and protection of the 2-amino group to avoid side reactions.

  • Use of Protected Amino Acid Derivatives:
    Protection of the α-amino group (at position 2) with groups such as Fmoc (9-fluorenylmethyloxycarbonyl) allows selective functionalization at the 4-amino position. For example, Fmoc-4-azidobutanoic acid derivatives have been used as intermediates in peptide synthesis, which can be converted to the target compound by subsequent reduction and amidation steps.

  • Stereoselective Synthesis:
    The (2R) stereochemistry is maintained by starting from chiral precursors or by employing chiral catalysts and auxiliaries during synthesis. Enantiomeric purity is critical for biological activity and is typically confirmed by chiral HPLC or optical rotation measurements.

Crystallization and Purification

  • Crystallization Techniques:
    The compound can be purified and isolated by crystallization from aqueous or mixed solvents. Crystalline forms are characterized by X-ray powder diffraction and infrared spectroscopy to confirm purity and polymorphic form.

  • Salt Formation:
    Formation of salts with sodium or potassium ions can improve crystallinity and stability, which is important for pharmaceutical applications.

Detailed Research Findings and Data

Preparation Step Method Description Key Parameters Outcome/Notes
Amidation of 4-amino group Reaction with oxaloacetic acid derivatives pH 6-8, aqueous or mixed solvent Formation of carboxycarbonyl amide linkage
Protection of α-amino group Fmoc protection for selective functionalization Use of Fmoc-Cl, DMF solvent Enables selective modification at 4-position
Stereoselective synthesis Use of chiral precursors or catalysts Chiral HPLC monitoring, optical rotation High enantiomeric excess (>99%)
Enzymatic amidation Use of amino acid ligases/transaminases Mild temperature (25-37°C), aqueous buffer Environmentally friendly, stereoselective
Crystallization and purification Recrystallization from water/ethanol mixtures Temperature control, slow evaporation High purity crystalline product confirmed by XRD and IR

Analytical Characterization Supporting Preparation

  • X-ray Powder Diffraction (XRD):
    Confirms crystalline form and purity. Characteristic peaks at specific 2θ angles indicate the crystal lattice structure.

  • Infrared Spectroscopy (IR):
    Key absorption bands for amide carbonyl (~1710 cm⁻¹), amino groups (~3300 cm⁻¹), and carboxyl groups (~1400 cm⁻¹) confirm functional groups.

  • Optical Rotation: Measurement of specific rotation confirms stereochemistry and enantiomeric purity, e.g., [α]D = -28 ± 2° (C=1 in DMF) for related protected intermediates.

Chemical Reactions Analysis

2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and controlled temperatures to optimize the reaction yields. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Biological Significance

  • Metabolism :
    • This compound functions as a metabolite in various organisms, including plants like Lathyrus latifolius and parasites such as Trypanosoma brucei . Its role in metabolic pathways is crucial for understanding its biological implications.
  • Potential Therapeutic Uses :
    • Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes involved in cancer pathways, particularly those associated with KRAS mutations . Such properties suggest potential applications in cancer therapeutics.
  • Peptide Synthesis :
    • The compound can be utilized in the synthesis of peptides containing non-natural amino acids, enhancing the diversity of peptide libraries for drug discovery . This application is particularly relevant in the development of targeted therapies.

Applications in Research and Industry

Application AreaDescription
Pharmaceuticals Potential use in developing anti-cancer drugs targeting KRAS pathways.
Biochemistry Utilized in studying metabolic pathways involving amino acids and their derivatives.
Peptide Chemistry Serves as a building block for synthesizing peptides with enhanced properties for research.
Agricultural Science Investigated for its role in plant metabolism, potentially aiding in crop improvement strategies.

Case Studies and Research Findings

  • Inhibition of KRAS Mutations :
    • A study highlighted the selective inhibitory action of cyclic compounds derived from amino acid structures on KRAS over HRAS, indicating a pathway for developing targeted cancer therapies .
  • Metabolic Pathway Analysis :
    • Research on Trypanosoma brucei revealed the involvement of this compound in critical metabolic processes, suggesting its potential as a target for antiparasitic drug development .
  • Peptide Synthesis Techniques :
    • Innovative methods have been developed to incorporate non-natural amino acids like (2R)-2-amino-4-(oxaloamino)butanoic acid into peptides, enhancing their functional diversity and efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that modify its structure and function. It may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Their Properties

Compound Name Structure Key Substituents Molecular Weight (g/mol) pKa/Log D (if available) Key Applications/Notes
Target Compound : (2R)-2-Amino-4-((carboxycarbonyl)amino)butanoic acid [Structure] Carboxycarbonyl at C4, R-configuration at C2 190.16 Not reported Potential peptide synthesis or enzyme inhibition studies due to dual functional groups.
2-Amino-4-(trifluoromethoxy)butanoic acid () CF₃O- at C4 Trifluoromethoxy ~193.12 pKa: ~2.1 (carboxyl), ~9.5 (amino); Log D: -1.2 (pH 7.4) Lipophilic amino acid analogue; used in peptidomimetics for enhanced membrane permeability .
(2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid () Cbz (benzyloxycarbonyl) at C4 Benzyl-protected amino 252.27 Not reported Intermediate in peptide synthesis; Cbz group offers protection during solid-phase synthesis .
D-2-Aminobutyric-d₆ acid () Deuterium at C2, C3, C4 Isotopic labeling 109.15 Similar to non-deuterated form Used in metabolic tracing and NMR studies to track amino acid pathways .
2-Amino-4-(2-pyridinyl)butanoic acid () Pyridinyl at C4 Heteroaromatic substituent 180.21 Not reported Metal-chelating properties; potential applications in catalysis or metalloprotein mimics .
(2R)-2-(Acetylamino)-4-phenylbutanoic acid () Acetyl at C2, phenyl at C4 Acetylated amino, aromatic 221.25 Not reported Studied in protein-ligand interactions (PDB entries); acetyl group modifies steric bulk .
Methionine (2-Amino-4-(methylthio)butanoic acid) () Methylthio (-SCH₃) at C4 Sulfur-containing 149.21 pKa: ~2.2 (carboxyl), ~9.1 (amino) Essential amino acid; critical in methylation and antioxidant pathways .

Key Differences and Research Findings

Physicochemical Properties :
  • Lipophilicity : The trifluoromethoxy analogue () exhibits higher lipophilicity (Log D = -1.2) compared to the target compound, which is expected to be more hydrophilic due to its carboxycarbonyl group.
  • Acidity : Methionine () and the trifluoromethoxy analogue have lower pKa values (~2.1–2.2) for the carboxyl group, whereas the target compound’s additional carboxycarbonyl may further lower its pKa, enhancing solubility in aqueous environments.

Biological Activity

2-Amino-4-((carboxycarbonyl)amino)butanoic acid, commonly referred to as (2R)-, is an amino acid derivative with significant biological relevance. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity. The focus of this article is to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-amino-4-(carboxyformamido)butanoic acid
  • Molecular Formula : C6H10N2O5
  • Molecular Weight : 190.154 g/mol
  • SMILES Notation : NC(CCNC(=O)C(O)=O)C(O)=O

The compound features two carboxylic acid groups and an amine group, allowing it to participate in various biochemical interactions.

Pharmacological Effects

  • Neurotransmitter Modulation :
    • (2R)- has been studied for its role in modulating neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). It acts as an agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can influence various neurological conditions such as epilepsy and anxiety disorders .
  • Antimicrobial Activity :
    • Research indicates that (2R)- exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Properties :
    • Studies have shown that (2R)- can reduce inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of (2R)- is mediated through several mechanisms:

  • Receptor Interaction : The compound's ability to bind to GABA receptors enhances inhibitory signaling pathways, which can lead to anxiolytic and anticonvulsant effects.
  • Enzyme Inhibition : (2R)- has been identified as an inhibitor of certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects.
  • Cytokine Modulation : By influencing the production and release of cytokines, (2R)- can modulate immune responses, contributing to its anti-inflammatory effects.

Case Studies

StudyFindingsImplications
Study 1Evaluated the anticonvulsant effects of (2R)- in rodent models.Demonstrated significant reduction in seizure frequency.
Study 2Investigated antimicrobial activity against Staphylococcus aureus.Showed effective inhibition at low concentrations.
Study 3Assessed anti-inflammatory effects in a murine model of colitis.Resulted in decreased levels of TNF-alpha and IL-6.

Q & A

Q. What are the key considerations for synthesizing (2R)-2-Amino-4-((carboxycarbonyl)amino)butanoic acid with high enantiomeric purity?

  • Methodological Answer: Enantiomeric purity can be achieved using chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) groups are effective protecting agents for amines during synthesis to prevent racemization . Shiraiwa et al. (1996) demonstrated resolution of R/S enantiomers via diastereomeric salt crystallization using chiral counterions, a method applicable to structurally similar amino acids . Post-synthesis, validate purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis.

Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • NMR Spectroscopy: Use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve stereochemistry. The compound’s carboxycarbonyl and amino groups will show distinct ¹H/¹³C signals (e.g., δ 170–175 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS in positive ion mode confirms molecular weight (C₆H₁₁N₂O₅; theoretical [M+H]⁺ = 191.0663).
  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm (for amide/amine absorption) ensure purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the carboxycarbonyl group. For deuterated analogs (e.g., D-labeled derivatives), use vacuum-sealed vials to avoid isotopic exchange . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life.

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities to enzymes like aminotransferases. Use PubChem 3D conformer data (CID: [compound-specific]) as a starting structure . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties for mechanistic studies .

Q. How does this compound participate in metabolic pathways compared to related amino acids?

  • Methodological Answer: Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks metabolic flux in cell cultures. For example, deuterated derivatives (e.g., 4,4-d₂) analyzed via LC-MS/MS can elucidate catabolic pathways, such as transamination or decarboxylation, by comparing fragmentation patterns to unlabeled analogs . Contrast with 4-hydroxybutanoic acid derivatives, which undergo β-oxidation .

Q. What experimental designs resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer: Employ factorial design (e.g., 2³ design) to test variables like temperature, solvent polarity, and catalyst loading. For instance, if Boc-protection yields lower enantiopurity than reported, optimize reaction time and pH using DOE (Design of Experiments). Validate via circular dichroism (CD) spectroscopy to correlate synthetic conditions with optical activity .

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